Biochemical Potency vs. BIX-01294
A-366 inhibits G9a with an IC50 of 3.3 nM in a scintillation proximity assay (SPA) format [1]. In contrast, the first-generation G9a inhibitor BIX-01294 exhibits an IC50 of 2.7 µM (2,700 nM) in a cell-free assay . This represents an approximately 818-fold improvement in biochemical potency for A-366.
| Evidence Dimension | G9a enzymatic IC50 |
|---|---|
| Target Compound Data | 3.3 nM (A-366) |
| Comparator Or Baseline | 2,700 nM (BIX-01294) |
| Quantified Difference | ~818-fold more potent |
| Conditions | Scintillation proximity assay (SPA) for A-366; cell-free assay for BIX-01294 |
Why This Matters
This potency differential means A-366 achieves full target engagement at sub-µM cellular concentrations, enabling epigenetic studies at doses far below those that trigger non-specific cytotoxicity in the BIX-01294 range.
- [1] Sweis RF, et al. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a. ACS Med Chem Lett. 2014;5(2):205–209. doi:10.1021/ml400496h View Source
